Ethyl 3-iso-propoxyphenyl sulfide
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Overview
Description
Ethyl 3-iso-propoxyphenyl sulfide is an organic compound with the molecular formula C11H16OS It is characterized by the presence of an ethyl group, an iso-propoxy group, and a phenyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-iso-propoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-iso-propoxyphenyl thiol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-iso-propoxyphenyl thiol and ethyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Procedure: The thiol and ethyl halide are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to reflux for several hours.
Product Isolation: After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iso-propoxyphenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Ethyl 3-iso-propoxyphenyl sulfoxide or ethyl 3-iso-propoxyphenyl sulfone.
Reduction: 3-iso-propoxyphenyl thiol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 3-iso-propoxyphenyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 3-iso-propoxyphenyl sulfide exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its sulfide group, which can undergo redox reactions. These interactions can modulate oxidative stress and influence cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 3-iso-propoxyphenyl sulfide can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Benzene, 1-(1-methylethoxy)-3-(phenylthio): Contains a phenylthio group instead of an ethylthio group.
1-ethoxy-3-ethylsulfanylbenzene: Contains an ethoxy group instead of an iso-propoxy group.
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and applications
Properties
IUPAC Name |
1-ethylsulfanyl-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-13-11-7-5-6-10(8-11)12-9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWUKBXEUIMHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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